molecular formula C12H8N2O B11899693 4H-Pyrazino[1,2-b]isoquinolin-4-one CAS No. 821811-77-2

4H-Pyrazino[1,2-b]isoquinolin-4-one

Cat. No.: B11899693
CAS No.: 821811-77-2
M. Wt: 196.20 g/mol
InChI Key: GGLHYBRYFUNMEB-UHFFFAOYSA-N
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Description

4H-Pyrazino[1,2-b]isoquinolin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its unique structural features, which include a fused pyrazine and isoquinoline ring system. It serves as a core structure in various pharmacologically active molecules, making it a valuable target for drug development and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazino[1,2-b]isoquinolin-4-one typically involves multi-step procedures starting from readily available precursors. One common method involves the acylation of phenylethylamine with chloroacetyl chloride, followed by amination using potassium benzyldimethylamide to introduce the amino group. Subsequent cyclization under the action of phosphorus oxychloride yields the desired 3,4-dihydroisoquinoline derivatives. These intermediates undergo hydrogenation and hydrolysis to form 1-amino-methyl-tetrahydroquinoline, which is then acylated with cyclohexanoyl chloride and chloroacetyl chloride to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrazino[1,2-b]isoquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4H-Pyrazino[1,2-b]isoquinolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrazino[1,2-b]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an antischistosomal agent, it disrupts the calcium ion channels in the parasite’s tegument, leading to paralysis and death of the parasite . The compound’s structure allows it to bind effectively to these targets, making it a potent therapeutic agent.

Comparison with Similar Compounds

Uniqueness: 4H-Pyrazino[1,2-b]isoquinolin-4-one stands out due to its versatile chemical reactivity and broad range of applications. Its unique structural features allow for modifications that can enhance its biological activity and chemical stability, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

821811-77-2

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

pyrazino[1,2-b]isoquinolin-4-one

InChI

InChI=1S/C12H8N2O/c15-12-7-13-6-11-5-9-3-1-2-4-10(9)8-14(11)12/h1-8H

InChI Key

GGLHYBRYFUNMEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CN=CC(=O)N3C=C2C=C1

Origin of Product

United States

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